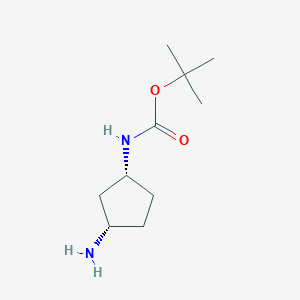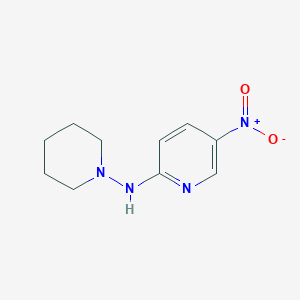![molecular formula C21H28N2O2 B1388927 N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide CAS No. 1020055-76-8](/img/structure/B1388927.png)
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]butanamide, or NAM-SBP, is a novel chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the amino acid phenylalanine and has been found to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
NAM-SBP has been studied for its potential applications in scientific research. It has been found to be useful in the study of protein-protein interactions, as it has been found to bind to proteins and modulate their activity. NAM-SBP has also been used to study the structure and function of enzymes, as it has been found to inhibit enzyme activity. Additionally, NAM-SBP has been used in the study of protein-DNA interactions, as it has been found to interact with DNA and modulate gene expression.
Wirkmechanismus
The mechanism of action of NAM-SBP is not well understood. However, it is believed that NAM-SBP binds to proteins and modulates their activity. It is thought that NAM-SBP binds to the active site of the protein, blocking its activity. Additionally, NAM-SBP is believed to interact with DNA, altering gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of NAM-SBP are not well understood. However, it has been found to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression. Additionally, NAM-SBP has been found to inhibit the activity of certain enzymes, such as cytochrome P450.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using NAM-SBP in lab experiments include its ability to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression. Additionally, NAM-SBP has been found to inhibit the activity of certain enzymes, making it useful for studying enzyme activity.
The limitations of using NAM-SBP in lab experiments include its lack of understanding of its mechanism of action, as well as its lack of knowledge of its biochemical and physiological effects. Additionally, NAM-SBP is not widely available and can be difficult to obtain.
Zukünftige Richtungen
The future directions for NAM-SBP research include further study of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential applications in scientific research, such as its ability to interact with proteins and modulate their activity, as well as interact with DNA and alter gene expression, should be conducted. Additionally, further research into its potential therapeutic applications should be conducted, such as its potential to inhibit the activity of certain enzymes. Finally, further research into its availability and synthesis should be conducted, as it is not widely available and can be difficult to obtain.
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2-butan-2-ylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-5-14(3)16-10-7-8-13-20(16)25-19(6-2)21(24)23-18-12-9-11-17(22)15(18)4/h7-14,19H,5-6,22H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTSAPZVBGLMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)C(=O)NC2=CC=CC(=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-methylfuran-2-yl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide](/img/structure/B1388846.png)





![2'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1388855.png)
![4-[3-(Tert-butyl)-1,2,4-oxadiazol-5-yl]benzenecarbonitrile](/img/structure/B1388857.png)


![6-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1388862.png)
![5,8-Diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1388863.png)
